![molecular formula C17H27NO2 B216107 1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B216107.png)
1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine, also known as MPBP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the sigma-1 receptor, which is a transmembrane protein involved in various cellular processes, including neuronal signaling, calcium homeostasis, and protein folding. MPBP has gained significant attention in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The sigma-1 receptor is a chaperone protein located on the endoplasmic reticulum and plasma membrane of cells. It interacts with various proteins, including ion channels, G protein-coupled receptors, and enzymes, to modulate their activity and signaling. 1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes, including calcium signaling, oxidative stress, neuroinflammation, and synaptic plasticity. It has also been shown to enhance neurotrophic factor signaling, which is important for neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine in lab experiments is its high selectivity and potency for the sigma-1 receptor, which allows for specific modulation of this target without affecting other proteins. However, its lipophilic nature and poor solubility in water can pose challenges in experimental design and drug delivery.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine, including:
1. Investigating its therapeutic potential in other neurological and psychiatric disorders, such as bipolar disorder and addiction.
2. Developing more efficient synthesis methods and drug delivery systems to improve its efficacy and bioavailability.
3. Studying its effects on other cellular processes and signaling pathways, such as autophagy and mitochondrial function.
4. Exploring its potential as a diagnostic and prognostic biomarker for neurological and psychiatric disorders.
5. Investigating its interactions with other drugs and compounds to identify potential synergistic effects or adverse interactions.
In conclusion, this compound is a promising compound with significant potential for therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of the sigma-1 receptor and its effects on various cellular processes make it a valuable tool in scientific research. Further studies are needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
The synthesis of 1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine involves the reaction of 4-methylpiperidine with 1,4-dibromobutane and 2-methoxyphenol in the presence of a base catalyst, followed by purification through column chromatography. The yield of this compound obtained through this method is generally high, and the purity can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. The sigma-1 receptor, which is the primary target of this compound, has been implicated in the pathophysiology of these disorders, and its modulation through this compound can lead to significant improvements in symptoms.
Eigenschaften
Molekularformel |
C17H27NO2 |
---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1-[4-(2-methoxyphenoxy)butyl]-4-methylpiperidine |
InChI |
InChI=1S/C17H27NO2/c1-15-9-12-18(13-10-15)11-5-6-14-20-17-8-4-3-7-16(17)19-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
InChI-Schlüssel |
RZNOKHNYXVKTKY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2OC |
Kanonische SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2OC |
Löslichkeit |
30.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.